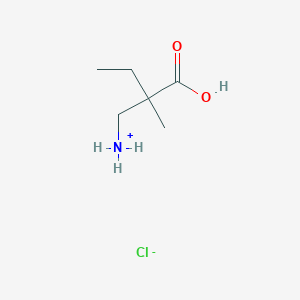![molecular formula C10H15ClN2O B1469872 [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride CAS No. 2034156-84-6](/img/structure/B1469872.png)
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
Vue d'ensemble
Description
“[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride” is a chemical compound that contains a pyridine ring and a pyrrolidine ring . The pyridine and pyrrolidine rings are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride” includes a pyridine ring and a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The reaction conditions vary depending on the desired product .Applications De Recherche Scientifique
Materials Science and Magnetic Properties
A study on hydrochloride crystals based on a similar pyridine derivative revealed the relationship between magnetic properties and crystal-stacking structures. The research found that certain crystal forms exhibit low magnetic susceptibilities due to the presence of diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. This suggests potential applications in the development of materials with specific magnetic properties (Yong, Zhang, & She, 2013).
Organic Synthesis and Protecting Groups
Another study focused on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, highlighting its utility in organic synthesis. The research demonstrated that the compound could be selectively removed after polymerization, either chemically under alkaline conditions or thermally, making it a valuable tool for synthesizing complex organic molecules with precise functional group control (Elladiou & Patrickios, 2012).
Photocatalytic Activities
Compounds related to "[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride" have been investigated for their photocatalytic activities. For example, complexes involving pyridine-based ligands have been synthesized and tested for their ability to catalyze water reduction in photocatalytic systems. Such studies indicate the potential of pyridine derivatives in developing efficient photocatalytic materials for environmental and energy applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZBYBQTCQIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



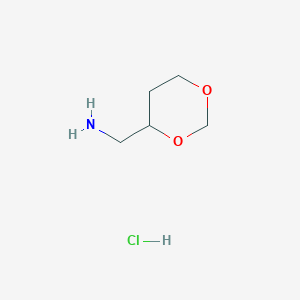
![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)
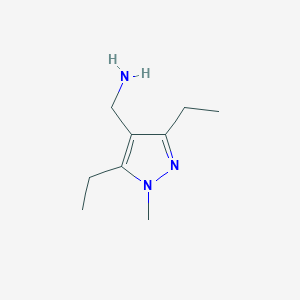
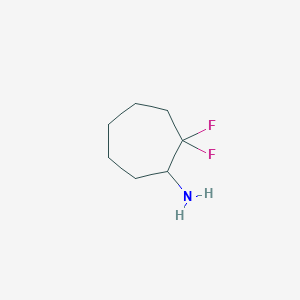
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)
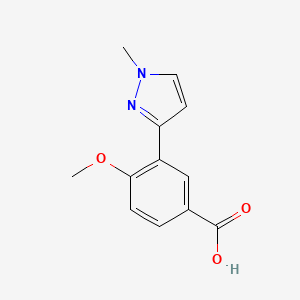

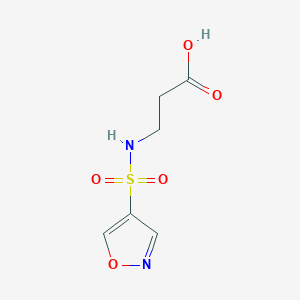

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)

![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)

